molecular formula C17H21N7O2 B10988536 N-{2-[(6-methylpyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

N-{2-[(6-methylpyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide

Cat. No.: B10988536
M. Wt: 355.4 g/mol
InChI Key: XNGRTVCPYAWRSL-UHFFFAOYSA-N
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Description

N-{2-[(6-methylpyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is a complex organic compound that belongs to the class of benzamides. This compound contains a carboxamido substituent attached to a benzene ring, and it is known for its potential biological activities, particularly in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[(6-methylpyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves multiple steps. One common method includes the reaction of 6-methylpyridin-2-amine with an appropriate oxoethylating agent to form the intermediate compound. This intermediate is then reacted with 4-(pyrimidin-2-yl)piperazine-1-carboxamide under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures. The process is optimized for high yield and purity, ensuring that the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

N-{2-[(6-methylpyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Mechanism of Action

The mechanism of action of N-{2-[(6-methylpyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. It is known to inhibit the activity of certain enzymes, such as prolyl 4-hydroxylases, which play a role in collagen synthesis. This inhibition leads to reduced collagen production and has potential therapeutic implications for conditions like fibrosis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-[(6-methylpyridin-2-yl)amino]-2-oxoethyl}-4-(pyrimidin-2-yl)piperazine-1-carboxamide is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. This uniqueness contributes to its potential therapeutic applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C17H21N7O2

Molecular Weight

355.4 g/mol

IUPAC Name

N-[2-[(6-methylpyridin-2-yl)amino]-2-oxoethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide

InChI

InChI=1S/C17H21N7O2/c1-13-4-2-5-14(21-13)22-15(25)12-20-17(26)24-10-8-23(9-11-24)16-18-6-3-7-19-16/h2-7H,8-12H2,1H3,(H,20,26)(H,21,22,25)

InChI Key

XNGRTVCPYAWRSL-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)CNC(=O)N2CCN(CC2)C3=NC=CC=N3

Origin of Product

United States

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